3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
Description
3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic coumarin derivative characterized by a methanesulfonate ester group at the 7-position of the coumarin scaffold and a 2,5-dimethoxyphenyl substituent at the 3-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties. Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELXL for refinement ) and computational tools (e.g., WinGX for visualization ).
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-12-6-7-16(23-2)14(9-12)15-8-11-4-5-13(25-26(3,20)21)10-17(11)24-18(15)19/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQJFTYEZUMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the chromenone class. Its unique structural features confer significant biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H16O7S
- Molecular Weight : 368.38 g/mol
The compound features a chromenone moiety linked to a methanesulfonate group, which enhances its solubility and bioavailability.
Biological Activity
The biological activities of this compound can be summarized in the following table:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical for neurotransmitter regulation.
- Antioxidant Activity : It acts as a potent antioxidant by scavenging free radicals, thus protecting cells from oxidative stress and reducing the risk of chronic diseases.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting COX and LOX enzymes, which play crucial roles in the inflammatory response.
- Antimicrobial Properties : Its ability to disrupt microbial cell membranes contributes to its antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- A study demonstrated that derivatives of this compound exhibited notable antimicrobial properties against resistant strains of bacteria and fungi, suggesting its application in developing new antimicrobial agents.
- Another research focused on its cytotoxic effects against cancer cell lines. The compound displayed lower cytotoxicity while maintaining potent inhibitory activity against cancer cell proliferation, making it an attractive candidate for further drug development .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
